N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-methyl-N'-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-16(6-5-15)8-9-3-2-4-10(7-9)11(12,13)14/h2-4,7H,5-6,8,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPHPPZVUCPTEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 1 (1.02 g, 11.6 mmol) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. A solution of 2 (2.5 g, 10.5 mmol) in DMF is added dropwise, followed by potassium carbonate (3.0 g, 21.7 mmol). The mixture is stirred at 60°C for 12–24 hours, with progress monitored by LCMS. Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography (eluent: 3% methanol in dichloromethane) to yield the target compound.
Key Optimization Parameters :
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Base Selection : K₂CO₃ or NaH enhances deprotonation of the amine, favoring alkylation over elimination.
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Solvent : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction kinetics.
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Temperature : Moderate heating (60–80°C) accelerates the reaction without promoting side products.
Yield Considerations :
Analogous alkylations of 1 with sulfamide derivatives report yields of 16–52%, suggesting that steric hindrance from the 3-(trifluoromethyl)benzyl group may reduce efficiency. Preliminary trials may expect yields of 30–45%.
Reductive Amination of N1-Methylethane-1,2-diamine with 3-(Trifluoromethyl)benzaldehyde
Reductive amination offers an alternative route, circumventing the need for pre-formed benzyl halides. Here, 1 reacts with 3-(trifluoromethyl)benzaldehyde (3 ) in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
Experimental Workflow
A mixture of 1 (1.2 g, 16.2 mmol) and 3 (2.0 g, 10.8 mmol) in methanol is stirred at room temperature for 1 hour to form the imine intermediate. NaBH₃CN (1.7 g, 27 mmol) is added portionwise, and stirring continues for 6–12 hours. The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate, and purified via prep-HPLC (Gemini C18 column; water/acetonitrile gradient).
Advantages :
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Avoids handling moisture-sensitive benzyl halides.
Challenges :
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Competing reduction of the aldehyde to alcohol.
Reported Yields :
Similar reductive aminations using NaBH₃CN achieve 46–60% yields, suggesting comparable efficiency for this route.
Protective-Group Strategies for Selective Alkylation
To enhance selectivity for the N1-methyl group, temporary protection of the primary amine in ethane-1,2-diamine derivatives can be employed. A tosyl (Ts) or Boc group is introduced, followed by methylation and subsequent benzylation.
Stepwise Synthesis
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Protection : Ethane-1,2-diamine is treated with Boc₂O (2.2 eq) in THF to yield N-Boc-ethane-1,2-diamine.
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Methylation : The secondary amine is methylated using methyl iodide (1.1 eq) and K₂CO₃ in DMF.
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Deprotection : Boc removal with TFA in DCM liberates the primary amine.
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Benzylation : The intermediate is reacted with 2 as described in Section 1.
Critical Analysis :
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This four-step sequence improves regiocontrol but increases synthetic overhead.
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Cumulative yields for multi-step syntheses of analogous compounds range from 12–28%, highlighting efficiency trade-offs.
Catalytic Methods: Buchwald-Hartwig Amination
For advanced applications requiring enantiomeric purity, transition-metal-catalyzed coupling between aryl halides and amines presents a viable pathway. Aryl bromides bearing the 3-(trifluoromethyl)benzyl group can undergo cross-coupling with 1 using Pd catalysts.
Catalytic Protocol
A mixture of 3-(trifluoromethyl)benzyl bromide (2.0 mmol), 1 (2.4 mmol), Pd₂(dba)₃ (0.05 mmol), XantPhos (0.1 mmol), and Cs₂CO₃ (4.0 mmol) in toluene is heated at 110°C for 24 hours. Filtration through Celite and purification by recrystallization (ethyl acetate/hexane) affords the product.
Strengths :
Limitations :
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Catalyst cost and sensitivity to oxygen/ moisture.
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Limited precedent for secondary amine couplings in literature.
Analytical Characterization and Validation
Successful synthesis necessitates rigorous characterization:
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: The major products may include oxidized derivatives of the benzyl group.
Reduction: Reduced forms of the compound, potentially leading to the removal of the trifluoromethyl group.
Substitution: Substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Aliphatic Polyamines (DETA, TETA, PEHA)
Linear polyamines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA), TETA, and PEHA differ in the number of amine groups (2–4 NH units). These compounds exhibit corrosion inhibition properties correlated with their electron-donating NH groups, as demonstrated by DFT studies and electrochemical impedance spectroscopy (EIS) . In contrast, the target compound lacks free NH groups due to its methyl and benzyl substitutions, which may reduce its chelation capacity but enhance steric shielding and lipophilicity. This structural divergence suggests distinct applications: polyamines are suited for metal surface protection, while the target compound’s aromaticity could favor pharmaceutical or agrochemical roles.
Substituted Benzyl Derivatives
- N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine: This analog replaces the ethane-diamine backbone with a benzene ring and incorporates two -CF₃ groups.
- N1-(2,3,5-Trichlorobenzylidene)ethane-1,2-diamine : The trichlorobenzylidene moiety introduces steric bulk and halogen-based hydrophobicity, contrasting with the target compound’s -CF₃ group. Such differences could influence solubility and biological membrane penetration .
Positional and Functional Isomers
- This difference might affect protonation states under physiological conditions .
Lipophilicity and Bioactivity
Compounds like 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-dione exhibit improved lipophilicity (ClogP ~2.5–4.0) over unsubstituted piperazine, enhancing anthelmintic activity . While direct ClogP data for the target compound is unavailable, its -CF₃ and benzyl groups likely elevate lipophilicity, favoring membrane permeability in drug design.
Data Table: Key Structural and Physical Comparisons
Biological Activity
N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability. The synthesis typically involves the reaction of 3-(trifluoromethyl)benzylamine with ethylenediamine derivatives, leading to high yields of the desired diamine product.
Chemical Formula: C₁₈H₁₈F₆N₂
Molecular Weight: 376.34 g/mol
CAS Number: 205873-26-3
This compound exhibits biological activity primarily through its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The trifluoromethyl group plays a crucial role in modulating these interactions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of trifluoromethylbenzylamines have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and cell cycle arrest.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 5.2 | Apoptosis induction |
| Study B | A549 (lung cancer) | 3.8 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, likely due to its ability to disrupt bacterial cell membranes.
Case Studies
Case Study 1: Anticancer Effects
A study published in a peer-reviewed journal demonstrated that N1-methyl derivatives significantly inhibited the proliferation of MCF-7 breast cancer cells. The mechanism was attributed to the compound's ability to activate caspase pathways leading to programmed cell death.
Case Study 2: Antimicrobial Testing
In another investigation, this compound was tested against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL against E. coli and 8 µg/mL against S. aureus, suggesting potential as a therapeutic agent for infections caused by resistant strains.
Q & A
Q. What are the recommended synthetic routes for N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine, and how do reaction conditions influence yield?
The synthesis of this compound typically follows reductive amination or alkylation strategies. A common approach involves reacting 3-(trifluoromethyl)benzyl chloride with N-methylethane-1,2-diamine under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C for 12–24 hours . Catalytic hydrogenation (e.g., using Pt/C or Pd/C) may enhance selectivity and reduce byproducts like over-alkylated derivatives . Yield optimization requires precise stoichiometric ratios (1:1.2 amine:electrophile) and inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) is critical .
Q. What analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl benzyl protons at δ 4.3–4.5 ppm, methylamino protons at δ 2.2–2.5 ppm). ¹⁹F NMR resolves trifluoromethyl signals (δ -60 to -65 ppm) .
- HPLC-MS : Validates purity (>98%) and molecular ion peaks (m/z ~303 [M+H]⁺). Contradictions in mass spectra (e.g., unexpected adducts) require collision-induced dissociation (CID) or high-resolution MS (HRMS) .
- X-ray Crystallography : Resolves structural ambiguities, particularly stereochemical outcomes in asymmetric derivatives .
Q. What safety protocols are mandatory for handling this compound in laboratory settings?
Critical safety measures include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (P261, P271) .
- Storage : Inert gas (N₂/Ar) atmosphere, desiccated at -20°C to prevent hydrolysis (P233, P235) .
- Spill Management : Absorb with vermiculite and dispose as hazardous waste (P501) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in catalytic applications?
The -CF₃ group lowers the electron density of the benzyl ring, enhancing electrophilic substitution resistance but increasing susceptibility to nucleophilic aromatic substitution under specific conditions (e.g., NaH/DMF). This electronic effect stabilizes intermediates in palladium-catalyzed cross-coupling reactions, as evidenced by DFT calculations showing reduced activation energy (ΔG‡ ~15 kJ/mol) compared to non-fluorinated analogs . Kinetic studies (UV-Vis monitoring) reveal accelerated rates in SNAr reactions with thiols or amines .
Q. What strategies resolve contradictions in pharmacological assay data (e.g., receptor binding vs. functional activity)?
Discrepancies often arise from assay-specific conditions (e.g., buffer pH, co-solvents). Mitigation strategies include:
- Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled antagonists) with functional cAMP/PI3K pathway readouts .
- Molecular Dynamics (MD) Simulations : Identify allosteric binding pockets or conformational changes in receptor-ligand complexes that explain differential activity .
- Metabolite Screening : LC-MS/MS to rule out off-target effects from degradation products .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses in target proteins (e.g., GPCRs, kinases). Focus on π-π stacking between the benzyl group and aromatic residues (e.g., Tyr⁵.⁵⁸ in μ-opioid receptors) .
- QSAR Models : Corrogate substituent effects (e.g., -CF₃ vs. -OCH₃) on logP and IC₅₀ values. A Hammett σₚ value of +0.54 for -CF₃ predicts enhanced membrane permeability .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for methyl or ethyl substitutions on the diamine backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
